molecular formula C9H13ClO2 B8382205 4-chlorobutyl cyclobutene-1-carboxylate

4-chlorobutyl cyclobutene-1-carboxylate

Cat. No. B8382205
M. Wt: 188.65 g/mol
InChI Key: BCAMGEBNHZETHS-UHFFFAOYSA-N
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Patent
US08795647B2

Procedure details

Cyclobut-1-enecarboxylic acid (2.04 mmol, 200 mg) was dissolved in 1.5 mL dry CH2Cl2. The solution was cooled to 0° C. and oxalyl dichloride (4.08 mmol, 345 μL) was added. The temperature of the solution was raised to rt, and the mixture was allowed to react for 1 h. The solvent was evaporated to generate a viscous oil. 4-chlorobutanol (1.36 mmol, 148 mg) and triethylamine (2.72 mmol, 379 μL) were dissolved in 1.0 mL dry CH2Cl2, and the solution was stirred at 0° C. for 45 min before being added to a vial containing cyclobut-1-enecarboxylic chloride. The reaction mixture was stirred for 16 h at rt. The CH2Cl2 solution was concentrated by rotary evaporation, and then purified by flash column chromatography (60% CH2Cl2/pentane) to yield 21 as a colorless oil (98 mg, 38%). 1H-NMR (500 MHz, CDCl3) δ 6.73 (s, 1H), 4.11 (t, J=6.0 Hz, 2H), 3.54 (t, J=6.0 Hz, 2H), 2.68 (t, J=6.0 Hz, 2H), 2.43 (m, 2H), 1.81 (m, 4H). 13C NMR (100 MHz, CDCl3) δ 162.27, 146.69, 138.71, 63.31, 44.58, 29.31, 29.20, 27.20, 26.20.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
345 μL
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
379 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH:2]=1.C(Cl)(=O)C(Cl)=O.[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18]O.C(N(CC)CC)C.C1(C(Cl)=O)CCC=1>C(Cl)Cl>[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18][O:6][C:5]([C:1]1[CH2:4][CH2:3][CH:2]=1)=[O:7]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CCC1)C(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
345 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
148 mg
Type
reactant
Smiles
ClCCCCO
Name
Quantity
379 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to rt
CUSTOM
Type
CUSTOM
Details
to react for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
before being added to
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h at rt
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (60% CH2Cl2/pentane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClCCCCOC(=O)C1=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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